Ethyl 4-((6,7-dimethoxy-2-(m-tolylcarbamothioyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
ETHYL 4-({6,7-DIMETHOXY-2-[(3-METHYLPHENYL)CARBAMOTHIOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({6,7-DIMETHOXY-2-[(3-METHYLPHENYL)CARBAMOTHIOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 3-methylphenyl isothiocyanate, followed by esterification with ethyl 4-hydroxybenzoate. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({6,7-DIMETHOXY-2-[(3-METHYLPHENYL)CARBAMOTHIOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, often using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
ETHYL 4-({6,7-DIMETHOXY-2-[(3-METHYLPHENYL)CARBAMOTHIOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-({6,7-DIMETHOXY-2-[(3-METHYLPHENYL)CARBAMOTHIOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(DIMETHYLAMINO)BENZOATE: A simpler ester with similar ester functionality but lacking the complex isoquinoline and carbamothioyl groups.
6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE: Shares the isoquinoline core but lacks the ester and carbamothioyl functionalities.
Uniqueness
ETHYL 4-({6,7-DIMETHOXY-2-[(3-METHYLPHENYL)CARBAMOTHIOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C29H32N2O5S |
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Molecular Weight |
520.6 g/mol |
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-[(3-methylphenyl)carbamothioyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C29H32N2O5S/c1-5-35-28(32)20-9-11-23(12-10-20)36-18-25-24-17-27(34-4)26(33-3)16-21(24)13-14-31(25)29(37)30-22-8-6-7-19(2)15-22/h6-12,15-17,25H,5,13-14,18H2,1-4H3,(H,30,37) |
InChI Key |
HNYAOTOISUIZEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=CC(=C4)C)OC)OC |
Origin of Product |
United States |
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